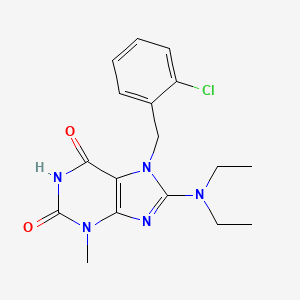
2-(3-Bromophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(3-Bromophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile is a multifaceted molecule that is not directly described in the provided papers. However, the papers do discuss related bromophenyl compounds with complex nitrogen-containing structures. For instance, the first paper describes a compound synthesized using 3-bromobenzaldehyde, which shares the bromophenyl moiety with the compound of interest . The second paper discusses a molecule with a 4-bromophenyl group, which is structurally similar to the 3-bromophenyl group but with the bromine atom in a different position on the aromatic ring . These compounds are of interest due to their potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of the related compound in the first paper involves a one-pot multicomponent reaction using 3-bromobenzaldehyde, malononitrile, and dimedone with urea as an organocatalyst . This method, which yielded the product in 86%, could potentially be adapted for the synthesis of 2-(3-Bromophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile by altering the starting materials and reaction conditions to incorporate the 4-chlorophenyl group.
Molecular Structure Analysis
The molecular structure of the compound from the first paper was determined using single-crystal X-ray diffraction, which revealed a monoclinic space group and specific unit-cell parameters . Although the exact structure of 2-(3-Bromophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile is not provided, similar analytical techniques could be employed to elucidate its molecular structure, including the arrangement of the bromophenyl and chlorophenyl groups.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound of interest are not detailed in the provided papers. Nonetheless, the structural data from the first paper suggest that similar compounds exhibit intermolecular hydrogen bonding and other non-covalent interactions that could influence their physical properties, such as solubility and melting point . The presence of halogen atoms could also affect the compound's reactivity and interactions with other molecules.
Applications De Recherche Scientifique
Heterocyclic Synthesis
A key application of 2-(3-Bromophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile derivatives is in the synthesis of heterocycles. For instance, derivatives like 4-Phenyl-3-oxobutanenitrile have been used as starting materials for creating a variety of polyfunctionally substituted heterocycles, showcasing their versatility in organic synthesis (Khalik, 1997).
Optoelectronic and Charge Transport Properties
This chemical is significant in the study of optoelectronic properties. Research on similar compounds, like hydroquinoline derivatives, has provided insights into their structural, electronic, optical, and charge transport properties. These studies involve both experimental and theoretical approaches, including density functional theory (DFT) and time-dependent DFT, to analyze properties like absorption wavelengths and charge transport tendencies (Irfan et al., 2020).
Intramolecular Hydrogen Bond Analysis
Another application area is the analysis of intramolecular hydrogen bonds in β-ketoarylhydrazones, a class to which this chemical belongs. This research involves examining the strength of these bonds in relation to various substituents, offering insights into the interplay between steric and electronic factors (Bertolasi et al., 1999).
Nonlinear Optical Properties
Derivatives of 2-(3-Bromophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile are also studied for their nonlinear optical (NLO) properties. Research in this area focuses on understanding the linear and third-order NLO properties, which are crucial for applications in semiconductor devices (Shkir et al., 2019).
Crystal Structure Analysis
These compounds are also significant in crystallography. Studies have been conducted to determine the crystal structures of related compounds, which include analyses of their molecular geometries, intermolecular interactions, and crystal packing (Lastovickova et al., 2018).
Propriétés
IUPAC Name |
2-(3-bromophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClNO/c17-14-3-1-2-12(8-14)13(10-19)9-16(20)11-4-6-15(18)7-5-11/h1-8,13H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYNMFFUNQQEJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CC(=O)C2=CC=C(C=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-4-(4-chlorophenyl)-4-oxobutanenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

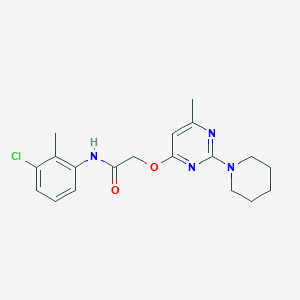
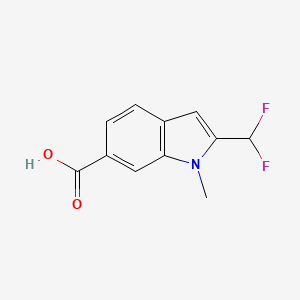
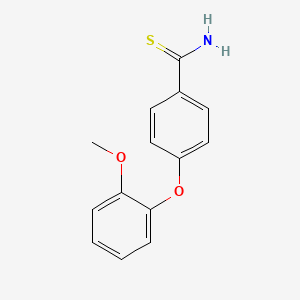
![3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2504590.png)
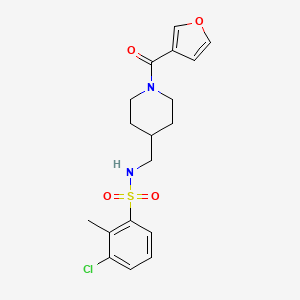
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2504592.png)
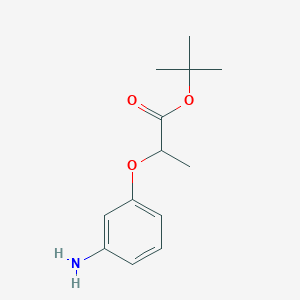



![Ethyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2504603.png)
![[3-(1H-Indol-3-ylmethyl)morpholin-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2504605.png)
